molecular formula C10H14FN B8582474 N-benzyl-1-fluoropropan-2-amine

N-benzyl-1-fluoropropan-2-amine

Cat. No. B8582474
M. Wt: 167.22 g/mol
InChI Key: QDEDQSVMGQWILD-UHFFFAOYSA-N
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Patent
US09133187B2

Procedure details

To a solution of phenylmethanamine (5.63 g, 52.6 mmol) and 1-fluoropropan-2-one (4.0 g, 52.6 mmol) and DCE (50 mL) was added NaBH(OAc)3 (15.6 g, 73.6 mmol) and HOAc (3.01 mL, 52.6 mmol) and the reaction was capped and stirred at RT for 3 h. The reaction was then poured into water, and extracted with DCM. The combined organic extracts were dried (MgSO4), filtered, and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with a DCM/MeOH gradient (500:5 to 500:10) to afford 6.2 g (70.5%) of N-benzyl-1-fluoropropan-2-amine (230).
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.01 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:9][CH2:10][C:11](=O)[CH3:12].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].CC(O)=O>O.ClCCCl>[CH2:7]([NH:8][CH:11]([CH3:12])[CH2:10][F:9])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.63 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN
Name
Quantity
4 g
Type
reactant
Smiles
FCC(C)=O
Name
Quantity
15.6 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
3.01 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was capped
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with a DCM/MeOH gradient (500:5 to 500:10)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CF)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 70.5%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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